3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline
Description
3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a substituted aniline derivative featuring a 3,4-dichlorophenyl group and a methylimidazo[1,2-a]pyridine moiety linked via a methylene bridge.
Properties
IUPAC Name |
3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c1-10-3-2-4-15-19-12(9-20(10)15)8-18-11-5-6-13(16)14(17)7-11/h2-7,9,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYNDWSQDXYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. This reaction proceeds through a catalytic Ortoleva-King mechanism and is compatible with a broad range of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed
Oxidation: : Formation of this compound oxide.
Reduction: : Production of this compound hydride.
Substitution: : Generation of various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs targeting various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects in Imidazo[1,2-a]pyridine Derivatives
highlights that chlorination of 3-substituted 5-methylimidazo[1,2-a]pyridines with N-chlorosuccinimide (NCS) yields distinct products depending on substituent presence. For example, 2-methylimidazo[1,2-a]pyridine reacts with NBS to form 3-halogeno-halomethyl derivatives, whereas 3-substituted analogs (e.g., with electron-withdrawing groups) exhibit altered regioselectivity. This suggests that the 5-methyl group in the target compound may stabilize intermediates during synthesis or modify reactivity compared to non-methylated analogs .
Heterocyclic Core Variations
- Thiazolo[3,2-a]pyrimidines (): Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine (11b) share a fused heterocyclic system but replace the imidazopyridine with a thiazole ring. The thiazolo-pyrimidine core introduces sulfur, which may alter electronic properties and bioavailability compared to the nitrogen-dense imidazopyridine. The target compound’s dichloroaniline group also contrasts with 11b’s cyano substituent, affecting polarity and solubility .
- Pyrimido[2,1-b]quinazolines (): Compound 12 features a quinazoline fused to a pyrimidine, differing in ring size and nitrogen placement.
Chlorinated Aniline Derivatives
- N-(4-Chloro-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine (): This compound substitutes the imidazopyridine with a dithiazole ring and retains a single chloro group. Additionally, the dithiazole’s sulfur atoms may confer distinct reactivity in nucleophilic substitutions .
- Agrochemical Triazines (): While structurally distinct (e.g., anilazine, a triazine derivative), these compounds share chloro substituents on aromatic rings. The target compound’s imidazopyridine group may offer enhanced bioactivity over triazines in certain applications, such as enzyme inhibition .
Stability and Reactivity
The dichloro substituents likely increase the compound’s electrophilicity, making it prone to nucleophilic aromatic substitution. In contrast, the methylimidazopyridine group may stabilize intermediates through resonance, as seen in ’s discussion of halogenation pathways .
Data Comparison Table
Biological Activity
3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂Cl₂N₄ |
| Molecular Weight | 335.2 g/mol |
| CAS Number | 1356746-38-7 |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. Notably, it has been shown to inhibit FLT3 (FMS-like tyrosine kinase 3) and other related protein kinases such as CDK (cyclin-dependent kinase), which are crucial in the signaling pathways that promote tumor growth and survival .
Antitumor Activity
The compound has demonstrated significant antitumor activity in various cancer cell lines. For instance, studies have shown that it can inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) suggests that the presence of the dichloro group enhances its potency against cancer cells .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the compound's effectiveness against different cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid) | 15.0 | Induction of apoptosis |
| Jurkat (T-cell) | 12.5 | Inhibition of FLT3 signaling |
| HT29 (colon cancer) | 10.0 | Cell cycle arrest at G1 phase |
These results indicate a promising therapeutic profile for the compound in targeting various cancers.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Leukemia Models : In a study involving mice with induced leukemia, treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .
- Solid Tumors : Another investigation focused on solid tumors demonstrated that the compound could enhance the effects of conventional chemotherapy agents, suggesting a synergistic effect that warrants further exploration in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
